DMA

Descripción general

Descripción

El clorhidrato de dimetilamina es un compuesto orgánico con la fórmula química C₂H₈ClN . Es un polvo cristalino de color blanco a blanquecino que es altamente soluble en agua. Este compuesto se usa comúnmente en la síntesis orgánica y sirve como precursor de varios productos químicos y farmacéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de dimetilamina se puede sintetizar mediante la reacción de dimetilamina con ácido clorhídrico. La reacción es sencilla y generalmente se lleva a cabo en condiciones ambientales:

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Métodos de producción industrial

La producción industrial de clorhidrato de dimetilamina implica la reacción catalítica de metanol y amoníaco a temperaturas elevadas y alta presión para producir dimetilamina, que luego se hace reaccionar con ácido clorhídrico para formar la sal de clorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de dimetilamina experimenta diversas reacciones químicas, que incluyen:

Reacciones ácido-base: Reacciona con bases para formar dimetilamina.

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica.

Oxidación y reducción: Se puede oxidar para formar óxido de dimetilamina.

Reactivos y condiciones comunes

Bases: Hidróxido de sodio o hidróxido de potasio para reacciones ácido-base.

Agentes oxidantes: Peróxido de hidrógeno para reacciones de oxidación.

Principales productos formados

Dimetilamina: Formada al reaccionar con bases.

Óxido de dimetilamina: Formado por oxidación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

DMA derivatives have emerged as promising candidates in the development of pharmaceuticals due to their diverse pharmacological activities. These include:

- Antimicrobial Properties : this compound derivatives exhibit significant activity against various bacterial strains, making them valuable in treating infections.

- Anticancer Activity : Research indicates that this compound-based compounds can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression.

- Analgesic and Anti-inflammatory Effects : Certain this compound derivatives have shown potential as pain relievers and anti-inflammatory agents.

Case Study: FDA-Approved Drugs Containing this compound

A study reviewed the pharmacological properties and therapeutic applications of FDA-approved drugs containing the this compound moiety over the past 50 years. The findings are summarized in the table below:

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Diphenhydramine | Antihistaminic | H1 receptor antagonist |

| Doxepin | Antidepressant | Serotonin and norepinephrine reuptake inhibitor |

| Tolterodine | Antimuscarinic | Muscarinic receptor antagonist |

| Busulfan | Chemotherapy | DNA alkylating agent |

These drugs illustrate the broad utility of this compound derivatives in treating conditions ranging from allergies to cancer .

Drug Delivery Systems

This compound plays a crucial role as a solvent and excipient in drug delivery systems. Its properties enhance the solubility and bioavailability of various therapeutic agents.

Lipid-Based Nanoparticles (LBNPs)

LBNPs utilizing this compound have gained attention for their effectiveness in delivering anticancer drugs. The following table summarizes different types of LBNPs developed for cancer therapy:

| Nanoparticle Type | Drug | Target Disease | Method of Synthesis |

|---|---|---|---|

| Mannosylated LBNPs | Doxorubicin | Lung Cancer | Solvent injection |

| Lactoferrin-modified LBNPs | Docetaxel | Brain Tumors | Solvent evaporation |

| Curcumin-loaded LBNPs | Curcumin | Asthma | Emulsion solvent evaporation |

These nanoparticles enhance drug delivery by improving cellular uptake and minimizing systemic side effects through targeted release mechanisms .

Epigenetic Modulation

Recent studies have highlighted this compound's role beyond being an inert solvent; it has been shown to possess epigenetic activity. Specifically, this compound inhibits osteoclastogenesis and enhances bone regeneration, indicating its potential as an anti-osteoporotic agent.

Case Study: Bone Regeneration

A study demonstrated that this compound could alter the balance between osteoblasts and osteoclasts, inhibiting bone resorption while promoting bone formation. This suggests that this compound may serve as a therapeutic agent for osteoporosis and related bone diseases:

Mecanismo De Acción

El clorhidrato de dimetilamina ejerce sus efectos principalmente a través de su naturaleza básica. Puede donar un par de electrones para formar enlaces con otras moléculas, lo que lo convierte en un reactivo útil en diversas reacciones químicas. En los sistemas biológicos, puede interactuar con enzimas y otras proteínas, influyendo en su actividad y función .

Comparación Con Compuestos Similares

Compuestos similares

Dimetilamina: El compuesto original, que es un gas incoloro con un olor a pescado.

Dimetilacetamida: Un compuesto orgánico con usos similares en la síntesis orgánica pero con diferentes propiedades físicas.

Trimetilamina: Otro compuesto relacionado con una estructura similar pero con un comportamiento químico diferente.

Singularidad

El clorhidrato de dimetilamina es único debido a su alta solubilidad en agua y su capacidad para formar sales estables con ácidos. Esto lo hace particularmente útil en diversas aplicaciones industriales y de investigación donde la solubilidad y la estabilidad son cruciales .

Actividad Biológica

Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.

Key Mechanisms:

- Antimicrobial Activity: this compound derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Effects: Research indicates that this compound can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .

- Bone Regeneration: Studies have demonstrated that this compound enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .

- Metabolic Regulation: this compound has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .

Pharmacological Activities

This compound derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:

| Activity | Description | Therapeutic Implications |

|---|---|---|

| Antimicrobial | Effective against bacterial infections | Potential for new antibiotics |

| Anticancer | Inhibits cancer cell growth | Cancer treatment strategies |

| Analgesic | Provides pain relief | Pain management therapies |

| Antihistaminic | Reduces allergic reactions | Allergy treatment |

| Bone regeneration | Promotes bone health | Osteoporosis prevention |

Case Studies and Research Findings

-

Anticancer Activity in Breast Cancer:

A study examined the effects of this compound on MCF-7 (human breast cancer) cells, revealing that this compound exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of this compound inhibited MCF-7 growth but less effectively than its aglycone form . -

Bone Regeneration:

Research highlighted this compound's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health . -

Metabolic Effects:

Investigations into this compound's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention . -

Radioprotection Studies:

A preclinical evaluation demonstrated that this compound could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .

Propiedades

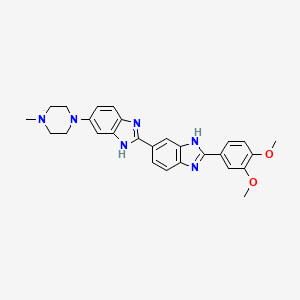

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRDFCQNOZNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436348 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188860-26-6 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.